Cas no 187035-34-3 (S-methyl 2-((tert-butoxycarbonyl)amino)-3-((methylsulfonyl)oxy)propanoate)

S-methyl 2-((tert-butoxycarbonyl)amino)-3-((methylsulfonyl)oxy)propanoate structure
187035-34-3 structure
Product Name:S-methyl 2-((tert-butoxycarbonyl)amino)-3-((methylsulfonyl)oxy)propanoate
CAS No:187035-34-3
MF:C10H19NO7S
MW:297.325362443924
CID:2189889
PubChem ID:57588578
Update Time:2025-04-21

S-methyl 2-((tert-butoxycarbonyl)amino)-3-((methylsulfonyl)oxy)propanoate Chemical and Physical Properties

Names and Identifiers

    • S-methyl 2-((tert-butoxycarbonyl)amino)-3-((methylsulfonyl)oxy)propanoate
    • L-Serine, N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester, methanesulfonate (ester)
    • methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfonyloxypropanoate
    • SCHEMBL2870929
    • (S)-2-tert-Butoxycarbonylamino-3-[(methanesulfonyl)oxy]propanoic acid methyl ester
    • L-Serine, N-[(1,1-dimethylethoxy)carbonyl]-O-(methylsulfonyl)-, methyl ester
    • 187035-34-3
    • N-[(1,1-Dimethylethoxy)carbonyl]-O-(methylsulfonyl)-L-serine methyl ester
    • 85CH997NTB
    • (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-((methylsulfonyl)oxy)propanoate
    • Inchi: 1S/C10H19NO7S/c1-10(2,3)18-9(13)11-7(8(12)16-4)6-17-19(5,14)15/h7H,6H2,1-5H3,(H,11,13)/t7-/m0/s1
    • InChI Key: JOMYNLPKPMNRKK-ZETCQYMHSA-N
    • SMILES: S(C)(=O)(=O)OC[C@@H](C(=O)OC)NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 297.08800
  • Monoisotopic Mass: 297.08822312Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 8
  • Complexity: 418
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 116Ų

Experimental Properties

  • PSA: 116.38000
  • LogP: 1.50060
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